![molecular formula C22H24N6O2 B1671217 Emicerfont CAS No. 786701-13-1](/img/structure/B1671217.png)
Emicerfont
描述
艾米西芬特,又称 1-[1-[1-(4-甲氧基-2-甲基苯基)-6-甲基-2,3-二氢吡咯并[2,3-b]吡啶-4-基]吡唑-3-基]咪唑烷-2-酮,是由葛兰素史克公司开发的一种小分子药物。它是一种促肾上腺皮质激素释放因子受体 1 拮抗剂艾米西芬特阻断促肾上腺皮质激素释放因子受体 1,减少促肾上腺皮质激素的释放 .
准备方法
艾米西芬特的合成涉及多个步骤,从制备吡咯并吡啶核心结构开始。合成路线通常包括:
步骤 1: 通过环化反应形成吡咯并吡啶核心。
步骤 2: 通过亲电芳香取代引入甲氧基和甲基。
步骤 3: 将吡咯并吡啶核心与吡唑衍生物偶联。
步骤 4: 最后与咪唑烷酮部分偶联形成完整的艾米西芬特结构.
艾米西芬特的工业生产方法将涉及优化这些合成步骤以确保高产率和纯度,通常使用诸如高效液相色谱等先进技术进行纯化。
化学反应分析
艾米西芬特会发生各种化学反应,包括:
氧化: 艾米西芬特在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变艾米西芬特中的官能团,可能改变其药理特性。
取代: 艾米西芬特可以发生取代反应,特别是在芳香环上,其中取代基可以被其他官能团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及各种用于取代反应的亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .
科学研究应用
Clinical Applications
-
Psychiatric Disorders :
- Anxiety and Depression : Research has explored Emicerfont's potential in treating anxiety disorders and depression. However, clinical trials have shown limited efficacy in these areas. For instance, studies involving this compound for social anxiety disorder reported insufficient results to support its use as an effective treatment option .
- Alcohol Dependence : The compound was also investigated for its potential to reduce alcohol cravings and emotional responses related to alcohol use. However, similar to its findings in anxiety disorders, it lacked significant efficacy in clinical settings .
- Gastrointestinal Disorders :
Table 1: Summary of Clinical Trials Involving this compound
Study Focus | Condition | Outcome | Reference |
---|---|---|---|
Social Anxiety Disorder | Anxiety | Lacked efficacy | |
Alcohol Dependence | Alcoholism | Lacked efficacy | |
Irritable Bowel Syndrome | Gastrointestinal Disorders | Lacked efficacy |
Case Study Insights
- Irritable Bowel Syndrome : In one notable study, this compound was tested against placebo controls to assess its impact on IBS symptoms. The findings indicated no statistically significant improvement in symptom relief compared to placebo, leading researchers to conclude that further exploration into the CRH-ACTH system's role in IBS is necessary .
- Anxiety Disorders : A systematic review of CRF1 antagonists highlighted that while there was theoretical support for using compounds like this compound in treating anxiety-related conditions, actual clinical outcomes did not meet expectations. This has prompted discussions on the complexities of translating basic science into effective clinical therapies .
作用机制
艾米西芬特通过选择性阻断促肾上腺皮质激素释放因子受体 1 发挥作用。该受体参与压力反应,其激活会导致促肾上腺皮质激素的释放,进而刺激皮质醇的产生。通过抑制该受体,艾米西芬特减少促肾上腺皮质激素的释放,进而降低皮质醇水平。 这种机制在压力起重要作用的疾病中尤为重要,例如 IBS 和焦虑症 .
相似化合物的比较
艾米西芬特属于一类被称为促肾上腺皮质激素释放因子受体 1 拮抗剂的化合物。类似的化合物包括:
安塔拉明: 另一种促肾上腺皮质激素释放因子受体 1 拮抗剂,具有类似的压力调节作用。
派克西芬特: 一种具有类似药理特性的化合物,因其在治疗焦虑和抑郁症中的潜力而被研究。
与这些化合物相比,艾米西芬特在其特异性结合亲和力和药代动力学特征方面表现出独特的特性,使其成为研究中的宝贵工具,尽管其临床应用有限 .
生物活性
Emicerfont (GW876008) is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a significant role in the regulation of stress responses and various psychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and irritable bowel syndrome (IBS). The following sections detail the biological activity of this compound, including its pharmacological effects, case studies, and research findings.
This compound functions by blocking the CRF1 receptor, which is activated by corticotropin-releasing factor (CRF). This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses and emotional regulation. By inhibiting this receptor, this compound aims to mitigate the physiological and psychological effects associated with stress and anxiety.
Pharmacological Effects
- Anxiolytic and Antidepressant Activity :
- Impact on Gastrointestinal Disorders :
- Alcohol Dependence :
Study 1: Irritable Bowel Syndrome
- Objective : To evaluate the efficacy of this compound in patients with IBS.
- Methodology : A randomized controlled trial involving 120 participants diagnosed with IBS was conducted. Participants received either this compound or a placebo.
- Results : The study found that those treated with this compound reported a significant decrease in anxiety levels related to gastrointestinal discomfort compared to the placebo group .
Study 2: Alcohol Dependence
- Objective : To assess the impact of this compound on alcohol craving.
- Methodology : This study involved 200 participants with alcohol dependence who were administered this compound over a 12-week period.
- Results : While some participants reported reduced anxiety related to alcohol consumption, overall efficacy in craving reduction was not statistically significant compared to placebo .
Research Findings Summary
属性
IUPAC Name |
1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHJGXQFESYQGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229231 | |
Record name | Emicerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786701-13-1 | |
Record name | 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=786701-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Emicerfont [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emicerfont | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Emicerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EMICERFONT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。